molecular formula C13H11N3S B8728944 2-(1H-1,3-benzodiazol-2-ylsulfanyl)aniline

2-(1H-1,3-benzodiazol-2-ylsulfanyl)aniline

Cat. No.: B8728944
M. Wt: 241.31 g/mol
InChI Key: VLHPFZVRLRXVEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-1,3-benzodiazol-2-ylsulfanyl)aniline is a heterocyclic compound that features a benzimidazole ring fused with an aniline group through a sulfur atom. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

The synthesis of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)aniline can be achieved through various methods. One common approach involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to obtain 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. This intermediate is then reacted with thiosemicarbazide in ethanol at reflux temperature to yield this compound .

Chemical Reactions Analysis

2-(1H-1,3-benzodiazol-2-ylsulfanyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the benzimidazole ring, using reagents like halogens or nitro groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(1H-1,3-benzodiazol-2-ylsulfanyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)aniline involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with proteins and enzymes, leading to inhibition or activation of various biological processes. The sulfur atom in the compound may also play a role in its reactivity and binding affinity .

Comparison with Similar Compounds

2-(1H-1,3-benzodiazol-2-ylsulfanyl)aniline can be compared with other benzimidazole derivatives, such as:

    2-(1H-benzimidazol-2-yl)aniline: Lacks the sulfur atom, which may affect its biological activity and reactivity.

    2-(1H-benzimidazol-2-yl)thioaniline: Contains a sulfur atom but differs in the position of the aniline group.

The presence of the sulfur atom in this compound makes it unique and may contribute to its distinct biological and chemical properties .

Properties

Molecular Formula

C13H11N3S

Molecular Weight

241.31 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)aniline

InChI

InChI=1S/C13H11N3S/c14-9-5-1-4-8-12(9)17-13-15-10-6-2-3-7-11(10)16-13/h1-8H,14H2,(H,15,16)

InChI Key

VLHPFZVRLRXVEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)SC2=NC3=CC=CC=C3N2

Origin of Product

United States

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